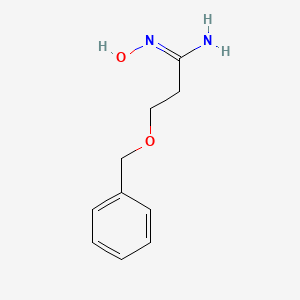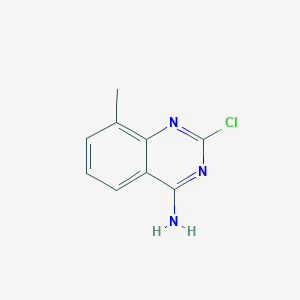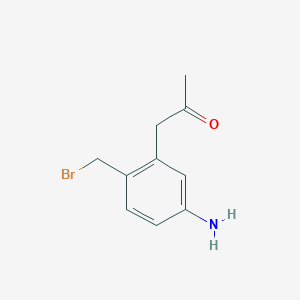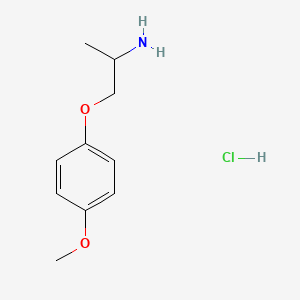![molecular formula C15H6Cl4F3NO4 B14043486 4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)
4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a trifluoromethyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the isoindole core. This core is then functionalized with chlorine atoms and a trifluoromethyl group through a series of reactions, including halogenation and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoindole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID
Uniqueness
4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTANE-1-CARBOXYLATE stands out due to its combination of a highly chlorinated isoindole core and a trifluoromethyl-substituted bicyclo[1.1.1]pentane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H6Cl4F3NO4 |
|---|---|
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl) 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C15H6Cl4F3NO4/c16-6-4-5(7(17)9(19)8(6)18)11(25)23(10(4)24)27-12(26)13-1-14(2-13,3-13)15(20,21)22/h1-3H2 |
Clé InChI |
WXVLMVRDSVAUDG-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)C(F)(F)F)C(=O)ON3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)



